NBD-Pen
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Overview
Description
Preparation Methods
The synthesis of NBD-Pen involves a reaction between 4-amino-2,2,6-trimethyl-6-pentylpiperidine-1-oxyl and NBD-F . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Chemical Reactions Analysis
NBD-Pen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: The compound can also undergo reduction reactions, which may alter its fluorescence properties.
Substitution: This compound is reactive towards amines and biothiols, which can lead to substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The major products formed from these reactions vary but often include modified versions of the original compound with altered fluorescence properties .
Scientific Research Applications
NBD-Pen has a wide range of scientific research applications:
Mechanism of Action
NBD-Pen exerts its effects through a fluorescence turn-on mechanism. When it encounters lipid radicals, the compound undergoes a chemical reaction that results in the emission of fluorescence. This allows for the real-time detection of lipid radicals in living cells . The molecular targets of this compound include lipid radicals and other reactive oxygen species, which are involved in various cellular pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
NBD-Pen is unique in its high sensitivity and specificity for detecting lipid radicals. Similar compounds include:
BODIPY-labeled lipids: These compounds are also used as fluorescent probes but have different fluorescence properties and applications compared to this compound.
Nitrobenzofurazan (NBD): A fluorescent compound with similar properties but different applications in biomolecular sensing.
This compound stands out due to its specific application in detecting lipid radicals and its high sensitivity in various biological and chemical contexts .
Properties
Molecular Formula |
C19H28N5O4 |
---|---|
Molecular Weight |
390.5 g/mol |
InChI |
InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI Key |
VSTUKLJBZYNKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |
Origin of Product |
United States |
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